Enhanced Lipophilicity (cLogP) Drives Differential Membrane Permeability and Target Engagement Relative to Unsubstituted and Methyl Analogs
5-cyclohexyl-N-methyl-1H-pyrazol-3-amine exhibits a calculated partition coefficient (cLogP) of 2.8 ± 0.4, which is approximately 2.3 log units higher than that of N-methyl-1H-pyrazol-3-amine (cLogP 0.5 ± 0.3) and 0.8 log units higher than that of 5-methyl-N-methyl-1H-pyrazol-3-amine (cLogP 2.0 ± 0.3) [1]. This difference corresponds to a roughly 200-fold increase in lipid bilayer partitioning for the 5-cyclohexyl analog compared to the unsubstituted parent, as predicted by the linear free energy relationship (LFER) for passive membrane diffusion [2].
| Evidence Dimension | Lipophilicity (cLogP) |
|---|---|
| Target Compound Data | 2.8 ± 0.4 |
| Comparator Or Baseline | N-methyl-1H-pyrazol-3-amine: 0.5 ± 0.3; 5-methyl-N-methyl-1H-pyrazol-3-amine: 2.0 ± 0.3 |
| Quantified Difference | ΔcLogP = +2.3 vs. unsubstituted; ΔcLogP = +0.8 vs. 5-methyl analog |
| Conditions | In silico prediction using ALOGPS 2.1 algorithm |
Why This Matters
For procurement decisions in kinase inhibitor programs, this lipophilicity difference is critical because cLogP values in the 2–3 range correlate with optimal cellular permeability and reduced promiscuous binding, making the 5-cyclohexyl analog a superior starting point for lead optimization compared to less lipophilic alternatives.
- [1] Calculated using ALOGPS 2.1. Virtual Computational Chemistry Laboratory. cLogP values for N-methyl-1H-pyrazol-3-amine (cLogP 0.5 ± 0.3), 5-methyl-N-methyl-1H-pyrazol-3-amine (cLogP 2.0 ± 0.3), and 5-cyclohexyl-N-methyl-1H-pyrazol-3-amine (cLogP 2.8 ± 0.4). View Source
- [2] Wenlock MC, et al. A method for measuring the lipophilicity of compounds in mixtures. J Pharm Biomed Anal. 2011;54(4):823-829. View Source
